molecular formula C11H7N3O4S B14873475 2-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-(thiophen-2-yl)acetic acid

2-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-(thiophen-2-yl)acetic acid

Cat. No.: B14873475
M. Wt: 277.26 g/mol
InChI Key: NYWVNROBLGCVLW-UHFFFAOYSA-N
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Description

2-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-(thiophen-2-yl)acetic acid is a synthetic organic compound that features a pyrimidine ring fused with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-(thiophen-2-yl)acetic acid typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Ring: Starting from a suitable precursor such as cyanoacetic acid, the pyrimidine ring can be constructed through cyclization reactions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate thiophene derivatives.

    Final Functionalization:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: The compound can participate in substitution reactions, especially at the positions adjacent to the heteroatoms in the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles under appropriate conditions can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound might find applications in the development of new materials, such as polymers or electronic components.

Mechanism of Action

The mechanism of action of 2-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-(thiophen-2-yl)acetic acid would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid: Lacks the thiophene ring, which might affect its reactivity and applications.

    2-(thiophen-2-yl)acetic acid:

Uniqueness

The presence of both the pyrimidine and thiophene rings in 2-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-(thiophen-2-yl)acetic acid makes it unique, offering a combination of properties from both heterocyclic systems. This dual functionality can enhance its versatility in various applications.

Properties

Molecular Formula

C11H7N3O4S

Molecular Weight

277.26 g/mol

IUPAC Name

2-(5-cyano-2,4-dioxopyrimidin-1-yl)-2-thiophen-2-ylacetic acid

InChI

InChI=1S/C11H7N3O4S/c12-4-6-5-14(11(18)13-9(6)15)8(10(16)17)7-2-1-3-19-7/h1-3,5,8H,(H,16,17)(H,13,15,18)

InChI Key

NYWVNROBLGCVLW-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(C(=O)O)N2C=C(C(=O)NC2=O)C#N

Origin of Product

United States

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